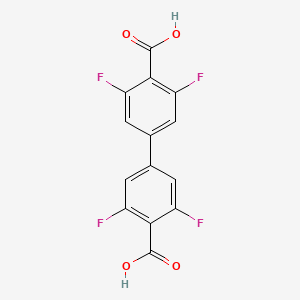

3,3',5,5'-Tetrafluorobiphenyl-4,4'-dicarboxylic acid

Übersicht

Beschreibung

3,3’,5,5’-Tetrafluorobiphenyl-4,4’-dicarboxylic acid is a compound with the molecular formula C14H6F4O4 and a molecular weight of 314.193 . It is used as a monomer to synthesize Metal-Organic Frameworks (MOFs) materials .

Molecular Structure Analysis

The molecule has multiple coordinated sites, and the carboxyl groups lie in the position of 120° that extend in all directions . It also has a luminescent property with an emission band maximum at 405 nm .Physical And Chemical Properties Analysis

The predicted boiling point of 3,3’,5,5’-Tetrafluorobiphenyl-4,4’-dicarboxylic acid is 441.5±45.0 °C and its predicted density is 1.597±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

3,3',5,5'-Tetrafluorobiphenyl-4,4'-dicarboxylic acid plays a significant role in electrochemical applications. For instance, a study by Qiu et al. (2020) highlights its use in metal-organic frameworks (MOFs) as bifunctional electrocatalysts for hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) (Qiu et al., 2020). This demonstrates its potential in energy conversion and storage applications.

Gas Separation and Storage

Lin et al. (2020) demonstrated the use of 3,3',5,5'-Tetrafluorobiphenyl-4,4'-dicarboxylic acid in the synthesis of a metal-organic framework that exhibits efficient propyne/propylene separation, highlighting its relevance in gas separation technologies (Lin et al., 2020).

Thermochromic and Luminescent Materials

The compound has been used in the development of luminescent lanthanide metal-organic frameworks (LnMOFs) for cryogenic temperature sensing, as explored by Zhao et al. (2018). These frameworks exhibit excellent linear responses to temperature changes (Zhao et al., 2018).

Wirkmechanismus

Target of Action

It has been used as a monomer to synthesize metal-organic frameworks (mofs) materials , indicating its potential role in the formation of these complex structures.

Mode of Action

As a monomer in the synthesis of MOFs, it likely interacts with metal ions to form a coordinated network, contributing to the overall structure and properties of the MOFs .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,3’,5,5’-Tetrafluorobiphenyl-4,4’-dicarboxylic acid is currently unavailable . These properties would be crucial in determining the compound’s bioavailability and overall pharmacokinetic profile.

Result of Action

Its use in the synthesis of mofs suggests that it may contribute to the unique properties of these materials, such as high porosity and surface area .

Eigenschaften

IUPAC Name |

4-(4-carboxy-3,5-difluorophenyl)-2,6-difluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6F4O4/c15-7-1-5(2-8(16)11(7)13(19)20)6-3-9(17)12(14(21)22)10(18)4-6/h1-4H,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGFIXJMWHUTJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)F)C2=CC(=C(C(=C2)F)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6F4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

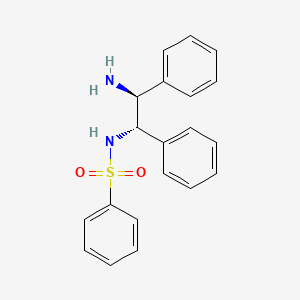

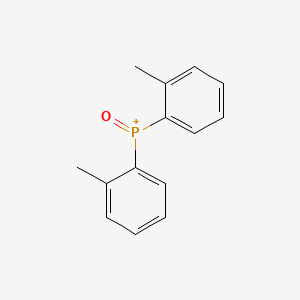

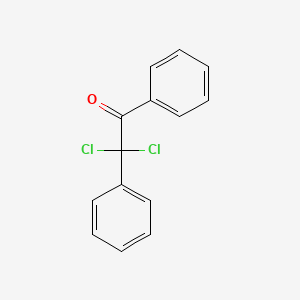

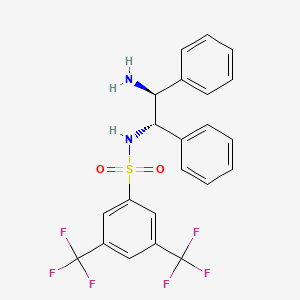

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrido[1,2-a]quinolin-11-ium chloride](/img/structure/B3177901.png)

![4-[10,15,20-Tris[4-(hydrazinecarbonyl)phenyl]-21,23-dihydroporphyrin-5-yl]benzohydrazide](/img/structure/B3177979.png)